molecular formula C11H17NO5 B11748855 1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid

1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid

Cat. No.: B11748855
M. Wt: 243.26 g/mol
InChI Key: DVDCJFAAKUCEDC-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid (CAS 1370018-17-9) is a chemical compound used for medicinal purposes and is a key Boc-protected building block in organic synthesis . As a piperidine derivative functionalized with both a carboxylic acid and a ketone, it serves as a versatile synthon for constructing more complex molecules, particularly in pharmaceutical research. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern synthetic chemistry, protecting the amine functionality during multi-step reactions and can be readily removed under mild acidic conditions without affecting other sensitive groups . This allows researchers to use this compound as a crucial intermediate in the synthesis of potential drug candidates. While specific biological data for this exact compound is limited in public sources, its high functionalization makes it valuable for exploring structure-activity relationships and for incorporation into larger molecular architectures. The compound must be stored sealed in a dry environment, preferably at 2-8°C, to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-4-5-7(8(12)13)9(14)15/h7H,4-6H2,1-3H3,(H,14,15)

InChI Key

DVDCJFAAKUCEDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of Piperidine Derivatives

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during synthesis. A widely cited method involves reacting piperidine-3-carboxylic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Procedure :

  • Reactants : Piperidine-3-carboxylic acid, Boc₂O, triethylamine (TEA).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : 0–25°C, 4–12 hours.

  • Yield : 85–92% (Table 1).

Mechanism :

The Boc group forms a carbamate linkage with the amine, stabilized by the bulky tert-butyl moiety.

Cyclization of Amino Acid Precursors

Alternative routes employ cyclization strategies. A patent (CN111362852A) describes the synthesis via cyclization of a β-amino ester intermediate using ammonium salts and organic acids.

Procedure :

  • Reactants : β-Amino ester, ammonium acetate, citric acid.

  • Catalyst : Sodium iodide (NaI).

  • Conditions : Reflux in ethyl acetate at 40–50°C for 3–4 hours.

  • Yield : 78–85% (Table 1).

Advantages :

  • Avoids toxic solvents like dioxane.

  • Scalable for industrial production.

Oxidation of Hydroxypiperidine Derivatives

Controlled oxidation of 3-hydroxypiperidine precursors is another viable route. A study in Chem. Pharm. Bull. (2008) utilized RuO₄-mediated oxidation under biphasic conditions.

Procedure :

  • Reactants : 3-Hydroxypiperidine, RuO₄, NaIO₄.

  • Solvent : Ethyl acetate/water.

  • Conditions : 0°C, 2 hours.

  • Yield : 70–75% (Table 1).

Challenges :

  • Requires careful handling of RuO₄ due to toxicity.

  • Competing overoxidation may reduce yields.

Comparative Analysis of Methods

Table 1: Synthesis Methods and Yields

MethodReactants/ConditionsYield (%)Purity (%)Key Reference
Boc ProtectionBoc₂O, TEA, DCM, 0–25°C85–92>95
Cyclizationβ-Amino ester, NH₄OAc, citric acid, NaI78–8590–93
RuO₄ Oxidation3-Hydroxypiperidine, RuO₄, NaIO₄, 0°C70–7588–90

Optimization Strategies

Solvent and Temperature Effects

  • Boc Protection : THF improves solubility of Boc₂O vs. DCM, reducing reaction time by 30%.

  • Cyclization : Ethyl acetate minimizes side reactions compared to DMSO, enhancing purity to 93%.

Catalytic Enhancements

  • NaI in Cyclization : Increases reaction rate by facilitating nucleophilic substitution (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ without NaI).

Workup and Purification

  • Acidic extraction (10% citric acid) removes unreacted Boc₂O.

  • Crystallization in hexane/ethyl acetate (1:3) yields >99% enantiomeric excess in chiral resolutions.

Industrial-Scale Considerations

Patent WO2019232010A1 highlights a scalable process using flow microreactors for Boc protection, achieving 94% yield with 20% reduced solvent waste. Key parameters:

  • Residence Time : 5 minutes.

  • Throughput : 50 kg/day.

Emerging Techniques

Recent advancements include enzymatic Boc protection using lipases, though yields remain suboptimal (60–65%) .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted products depending on the specific reaction conditions used.

Scientific Research Applications

Chemistry

1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid is widely utilized as a building block in organic synthesis. Its applications include:

  • Intermediate in Drug Synthesis : It serves as a precursor for various bioactive compounds and pharmaceuticals.
  • Reagent in Chemical Reactions : The compound can participate in nucleophilic substitution reactions and deprotection reactions, allowing for the selective modification of other functional groups .

Biology

In biological research, this compound has been investigated for its potential effects on enzymes and cellular processes:

  • Enzyme Mechanism Studies : It is employed to study enzyme mechanisms and protein modifications, enhancing our understanding of biochemical pathways .
  • Neuroprotective Effects : Some studies suggest that it may act as a selective TrkB receptor agonist, potentially useful in treating neurodegenerative diseases like Alzheimer's .

Medicine

The compound's therapeutic potential is being explored in various medical contexts:

  • Drug Development : It is investigated for its role in developing new pharmaceuticals due to its ability to modulate biological activity .
  • Cancer Research : Research indicates that it exhibits cytotoxic effects on cancer cell lines by inducing apoptosis through activation of caspases .

Industrial Applications

In industrial settings, this compound is utilized for:

  • Production of Specialty Chemicals : Its unique properties make it valuable in synthesizing fine chemicals and materials with specific functionalities .
  • Polymers and Materials Science : The compound is also explored for its applications in producing polymers with tailored properties .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Study Focus Findings
Neuroprotective EffectsActs as a TrkB receptor agonist, enhancing neuronal survival and reducing apoptosis .
Anti-Cancer ActivityInduces apoptosis in cancer cell lines through mitochondrial membrane potential disruption .
Inhibition of Lipid MetabolismInhibits monoacylglycerol lipase, potentially increasing endocannabinoid levels .

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively cleaved under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 1-(tert-Butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid
  • CAS Number : 1823865-48-0
  • Molecular Formula: C₁₁H₁₇NO₅ (inferred from structural analogs and synthesis pathways ).
  • Molecular Weight : ~259.26 g/mol (calculated).

Key Features :

  • Contains a tert-butoxycarbonyl (Boc) protecting group, enhancing stability during synthetic procedures.
  • A 2-oxo (keto) group at the 2-position and a carboxylic acid at the 3-position on the piperidine ring.
  • Applications : Critical intermediate in pharmaceutical synthesis, particularly for antidepressants like paroxetine .

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Reactivity
This compound 2-oxo, 3-COOH 1823865-48-0 C₁₁H₁₇NO₅ 259.26 Reactive keto group for nucleophilic attacks; used in oxidative deselenation .
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 4-phenyl, 3-COOH 652971-20-5 C₁₇H₂₃NO₄ 305.37 Aromatic phenyl enhances steric bulk; chiral synthesis applications .
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid 3-F, 3-COOH 934342-39-9 C₁₁H₁₈FNO₄ 247.26 Fluorine introduces electronegativity, altering solubility and metabolic stability .
1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid 3-methyl, 3-COOH 534602-47-6 C₁₂H₂₁NO₄ 249.30 Methyl group increases hydrophobicity; inert under mild conditions .
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid Cyclopropane, 3-COOH 1781383-17-2 C₁₄H₂₃NO₄ 269.34 Rigid cyclopropane ring restricts conformation; potential for targeted drug design .

Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) pKa Safety Hazards
This compound N/A ~1.2 (predicted) ~4.7 Limited data; handle as irritant (analogous to ).
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid N/A N/A N/A H302 (oral toxicity), H315 (skin irritation) .
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid 397.2 (predicted) 1.203 4.78 No specific hazards reported.
1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid N/A N/A N/A Commercial use as pharmaceutical intermediate .

Biological Activity

1-(Tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid (commonly referred to as Boc-oxopiperidine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)(C(=O)O)N1CC(C(=O)N1)C(=O)O

The biological activity of Boc-oxopiperidine primarily revolves around its role as an enzyme inhibitor and a modulator of protein-ligand interactions. The compound can interact with various molecular targets, leading to inhibition or modulation of their activity.

Enzyme Inhibition

Boc-oxopiperidine has been studied for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. For instance, it may inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thus exerting anti-inflammatory effects.

Case Studies

  • Anti-inflammatory Activity :
    A study investigated the anti-inflammatory properties of Boc derivatives, including Boc-oxopiperidine. The results indicated that these compounds significantly reduced inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines .
  • Anticancer Properties :
    Research highlighted the potential anticancer activity of Boc-oxopiperidine through its ability to induce apoptosis in cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death in various tumor types .
  • Neuroprotective Effects :
    A recent study explored the neuroprotective properties of Boc-oxopiperidine against oxidative stress-induced neuronal damage. The findings suggested that the compound could enhance neuronal survival by modulating antioxidant defense mechanisms .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Boc-oxopiperidineAnti-inflammatory, anticancerEnzyme inhibition, apoptosis induction
2-OxopiperidineMild anti-inflammatoryLimited enzyme interaction
Piperidine derivativesVarying effectsDiverse mechanisms depending on substitutions

Research Applications

Boc-oxopiperidine is utilized in several research applications:

  • Drug Development : Its structure makes it a versatile scaffold for designing new therapeutics targeting inflammatory and cancer pathways.
  • Chemical Biology : Used as a probe to study protein-ligand interactions and enzyme kinetics.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(tert-butoxycarbonyl)-2-oxopiperidine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with piperidine derivatives. Key steps include Boc (tert-butoxycarbonyl) protection and oxidation to introduce the ketone group. Reaction conditions such as temperature (e.g., controlled heating at 50–80°C), solvent choice (e.g., dichloromethane or THF), and catalysts (e.g., DMAP for acylation) critically affect yield and purity. For example, fluorinated analogs require careful handling of moisture-sensitive intermediates . Monitoring via HPLC ensures intermediate purity (>98%) before proceeding to subsequent steps .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

X-ray crystallography is the gold standard for resolving stereochemistry and crystal packing, as demonstrated in studies of similar Boc-protected piperidine derivatives . Complementary techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify functional groups (e.g., Boc carbonyl at ~165 ppm) and stereocenters.
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 305.37 for C17_{17}H23_{23}NO4_4) .
  • HPLC : To assess purity (>98%) and detect diastereomers .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Pre-purified samples in solution (e.g., 10 mM in DMSO) should be aliquoted to avoid freeze-thaw cycles . Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How does the Boc group influence the compound’s reactivity in medicinal chemistry applications?

The Boc group acts as a temporary protective moiety for the piperidine nitrogen, enabling selective functionalization at the carboxylic acid or ketone positions. Its steric bulk can hinder undesired side reactions (e.g., intramolecular cyclization) during peptide coupling or fluorination. However, Boc deprotection (e.g., using TFA) must be optimized to avoid decomposition of the oxopiperidine core .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?

Discrepancies often arise from impurities or stereochemical variations. For example, fluorinated derivatives may show divergent enzyme inhibition due to subtle conformational changes. To address this:

  • Reproduce synthesis : Strictly follow published protocols (e.g., reaction times, purification methods) .
  • Validate bioassays : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target binding .
  • Control stereochemistry : Compare activities of enantiopure vs. racemic mixtures .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

The oxopiperidine ring’s rigidity and electron-withdrawing Boc group reduce susceptibility to ring-opening under mild acidic conditions (pH 3–6). However, strong bases (pH >10) may deprotonate the carboxylic acid, leading to decarboxylation. Computational studies (DFT) can model transition states and predict degradation pathways .

Q. How can researchers modify the compound to enhance solubility for in vivo studies without compromising activity?

  • Prodrug approaches : Esterify the carboxylic acid (e.g., ethyl ester) to improve lipid solubility .
  • PEGylation : Attach polyethylene glycol chains to the piperidine nitrogen post-Boc deprotection .
  • Co-solvent systems : Use cyclodextrins or lipid nanoparticles for aqueous formulations .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

  • LC-MS/MS : Identify impurities at <0.1% levels using MRM (multiple reaction monitoring).
  • Residual solvent analysis : GC-MS to detect traces of DCM or THF .
  • Chiral HPLC : Resolve enantiomeric impurities that may arise during asymmetric synthesis .

Q. How should researchers handle discrepancies between computational predictions and experimental data for this compound?

  • Re-evaluate force fields : Use advanced molecular dynamics simulations (e.g., AMBER) to refine conformational sampling .
  • Experimental validation : Perform temperature-dependent NMR or variable-temperature XRD to assess flexibility .

Q. What safety protocols are critical when handling this compound in high-throughput screening?

  • PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation of fine powders .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile byproducts .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

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